Methyl 2-methyl-3-oxopentanoate
Overview
Description
Methyl 2-methyl-3-oxopentanoate, also known as this compound, is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Studies : Methyl 2-methyl-3-oxopentanoate and its enantiomers have been studied in the context of human metabolism, particularly in relation to conditions like diabetes and maple syrup urine disease. One study developed a method to determine the enantiomers of 3-methyl-2-oxopentanoate in human plasma, useful for isotope enrichment analysis (Schadewaldt, Wendel, & Hammen, 1996).
Pancreatic Islets Function : Research has explored how 4-methyl-2-oxopentanoate affects pancreatic islets, revealing that it stimulates islet-cell respiration, ketone-body formation, and biosynthetic activity (Hutton, Sener, & Malaisse, 1979).
Degradation Pathways : The degradation of 3-methyl-2-oxopentanoate in rat liver mitochondria has been studied, providing insights into the regulation of isoleucine degradation pathways (Causey, Middleton, & Bartlett, 1986).
Insulin Secretion and Metabolism : Studies have examined the effects of 2-oxocarboxylic acids, including 4-methyl-2-oxopentanoate, on insulin secretion in relation to calcium uptake and metabolism in pancreatic islets (Lenzen & Panten, 1980).
Enzymatic Analysis : An enzymatic method for determining 4-methyl-2-oxopentanoate in plasma has been developed, comparing its efficiency with high-performance liquid chromatographic analysis (Schadewaldt, Hummel, Trautvetter, & Wendel, 1989).
Chemical Synthesis and Analysis : The compound has been used in chemical synthesis and analysis, such as in the study of acid-catalyzed rearrangements in the furan series (Greene & Lewis, 1978).
Organoleptic Properties : Research on the synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates has been conducted, exploring their potential as perfumery ingredients (Snowden, Grenno, & Vial, 2005).
Branched-Chain Amino Acid Metabolism : Studies on branched-chain 2-oxo acid dehydrogenase activity in tissues like ox liver have helped understand the metabolism of branched-chain amino acids (Parker & Randle, 1978).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-methyl-3-oxopentanoate is a chemical compound with the molecular formula C7H12O3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and flavorings . It can also be used as a reagent in organic chemical reactions, especially the formation of carbon-carbon bonds through malonate synthesis .
Biochemical Pathways
This compound may be involved in the biosynthesis of branched-chain amino acids (BCAAs) and/or in the Met chain elongation pathway, the initial steps towards the biosynthesis of Met-derived glucosinolates . In these pathways, the 2-oxo acids 3-methyl-2-oxobutanoate (3MOB) and 3-methyl-2-oxopentanoate (3MOP) are formed . While 3MOP is transaminated to Ile, 3MOB can either be converted into Val or it can be used for the synthesis of Leu .
Result of Action
It is known to be used in the development of chiral auxiliaries that can aid in controlling the stereochemistry of chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be at refrigerator levels . It has a boiling point of 80 °C (at a pressure of 12 Torr) and a density of 0.993±0.06 g/cm3 . These properties suggest that the compound’s action, efficacy, and stability could be influenced by temperature and pressure conditions.
Biochemical Analysis
Biochemical Properties
Methyl 2-methyl-3-oxopentanoate is involved in various biochemical reactions. It interacts with enzymes and proteins, playing a significant role in the formation of carbon-carbon bonds through malonate synthesis . The nature of these interactions is primarily through the formation of ester bonds, which are crucial in many biochemical reactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to participate in enzyme inhibition or activation, contributing to various biochemical reactions .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
methyl 2-methyl-3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-6(8)5(2)7(9)10-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNZOGNVFGETNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338005 | |
Record name | Methyl 2-methyl-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17422-12-7 | |
Record name | Methyl 2-methyl-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-methyl-3-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 2-methyl-3-oxopentanoate a useful starting material in organic synthesis?
A: this compound is a versatile building block due to its functional groups. The molecule contains both an ester and a ketone group, offering diverse reactivity. For example, it can undergo selective reactions such as aldol condensations at the ketone moiety []. This versatility makes it valuable for constructing complex molecules.
Q2: Can you give an example of how this compound is used to build more complex structures?
A: Certainly! One example is its use in the synthesis of α-methoxy-γ-pyrones, important structural motifs found in various natural products []. In this context, this compound undergoes an aldol reaction with an aldehyde. This is followed by oxidation and a DBU-promoted intramolecular transesterification in methanol, ultimately yielding the desired γ-hydroxy-α-pyrone.
Q3: The papers mention the synthesis of specific molecules like Sitophilure and Aureothin. Could you elaborate on the role of this compound in those syntheses?
A: In the synthesis of Sitophilure, which is an aggregation pheromone, this compound serves as the starting point for a multi-step synthesis. The process involves optical resolution to obtain the desired enantiomer of the pheromone []. For Aureothin, a potent antiproliferative polyketide, this compound plays a crucial role in constructing the polyketide backbone of the molecule through an aldol reaction, eventually leading to the formation of a key diketone intermediate [].
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